Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate
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Overview
Description
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives . The piperidine ring is then functionalized with various substituents through reactions such as alkylation, acylation, and amination .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave-assisted synthesis and organophotocatalysis can also be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain . These interactions can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Piperidine derivatives: A broad class of compounds with diverse pharmacological activities.
Uniqueness
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound in drug design and development .
Properties
Molecular Formula |
C21H33N3O3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C21H33N3O3/c1-4-23(21(26)27-15-17-10-6-5-7-11-17)14-18-12-8-9-13-24(18)20(25)19(22)16(2)3/h5-7,10-11,16,18-19H,4,8-9,12-15,22H2,1-3H3 |
InChI Key |
AKWVVWZMOQDTKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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